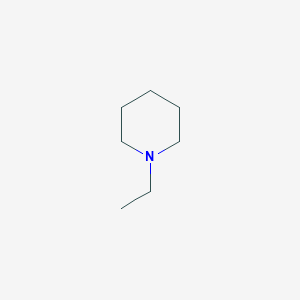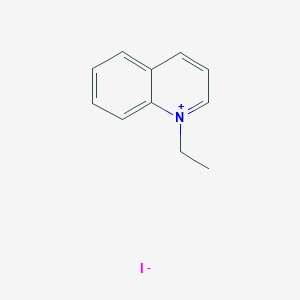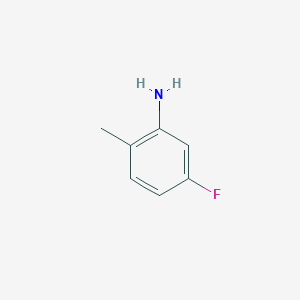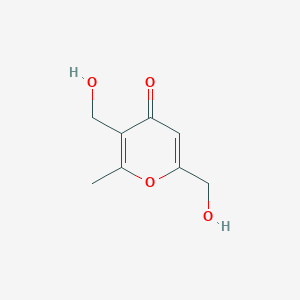
Herierin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herierin III is a natural product that has gained significant attention from researchers due to its potential therapeutic properties. This compound is a member of the herierin family, which is a group of structurally related compounds found in various plants. Herierin III has been isolated from the roots of the plant Herieria trifoliolata, which is commonly found in Southeast Asia.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Hericium erinaceus, also known as Lion's Mane mushroom, has demonstrated significant neuroprotective properties. A study focused on the standardized aqueous extract of H. erinaceus (HESAE) revealed its potential in countering oxidative stress-induced damage in PC-12 cells, a model commonly used to mimic aspects of depression in a laboratory setting. Treatment with high-dose corticosterone usually induces oxidative stress, leading to decreased cell viability and disrupted mitochondrial function among other detrimental effects. However, pre-treatment with HESAE significantly countered these effects, enhancing cell viability, decreasing lactate dehydrogenase release, restoring mitochondrial function, and protecting cells from reactive oxygen species (ROS)-mediated apoptosis. Notably, Herierin III, isolated from HESAE, is attributed with contributing to these neuroprotective effects. This suggests that H. erinaceus, and specifically Herierin III, could be a potential dietary supplement for treating conditions related to oxidative stress, such as depression (Lew et al., 2020).
Propiedades
Número CAS |
131123-56-3 |
|---|---|
Nombre del producto |
Herierin III |
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3,6-bis(hydroxymethyl)-2-methylpyran-4-one |
InChI |
InChI=1S/C8H10O4/c1-5-7(4-10)8(11)2-6(3-9)12-5/h2,9-10H,3-4H2,1H3 |
Clave InChI |
FEEAMUNPZANTSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)CO)CO |
SMILES canónico |
CC1=C(C(=O)C=C(O1)CO)CO |
melting_point |
122-123°C |
Otros números CAS |
131123-56-3 |
Descripción física |
Solid |
Sinónimos |
6-methyl-2,5-dihydroxymethyl-gamma pyranone herierin III |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



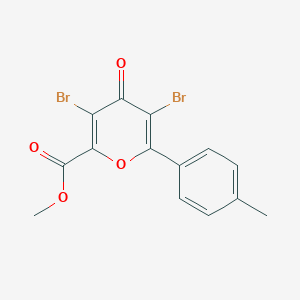
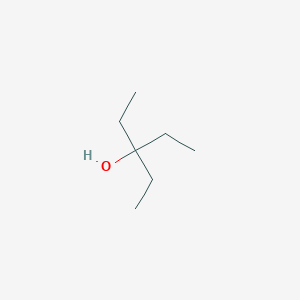
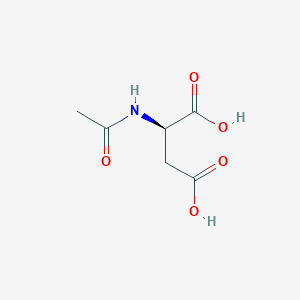
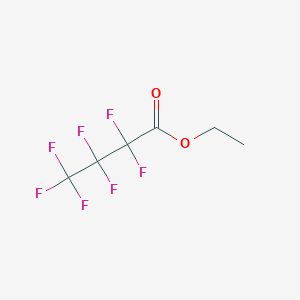
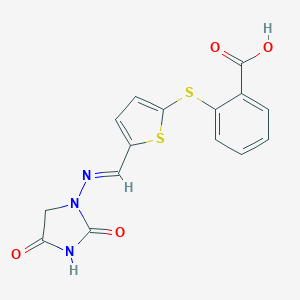
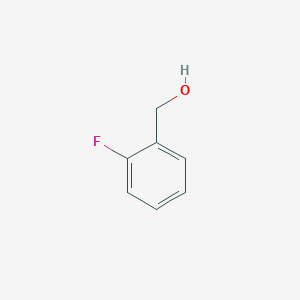
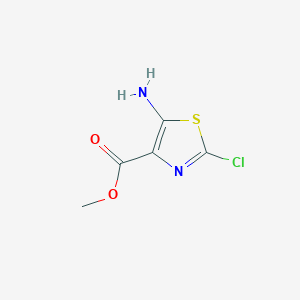
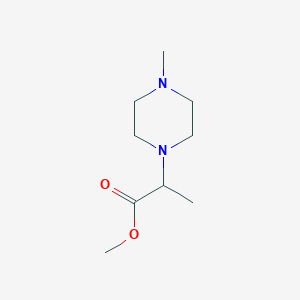
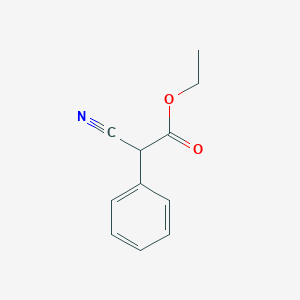
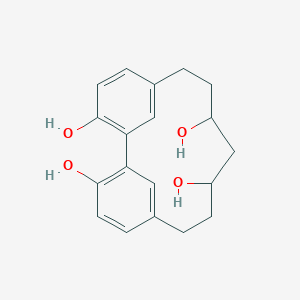
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
